4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride

Description

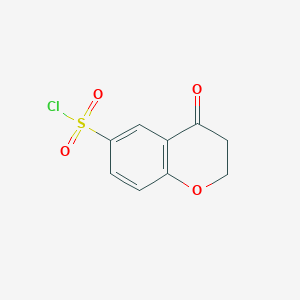

4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a heterocyclic organic compound featuring a benzopyran core substituted with a sulfonyl chloride group at position 6 and a ketone (oxo) group at position 2. The dihydrobenzopyran scaffold is a fused bicyclic system comprising a benzene ring and a pyran moiety, where the pyran ring is partially saturated (3,4-dihydro). The sulfonyl chloride group (-SO₂Cl) at position 6 confers high reactivity, making the compound a versatile intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives.

Properties

IUPAC Name |

4-oxo-2,3-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHJEOIBCQHSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride typically involves the reaction of 4-oxo-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .

Chemical Reactions Analysis

4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : It is utilized in the development of new drugs by acting as a building block for more complex molecules.

- Agrochemicals : The compound is used to synthesize pesticides and herbicides due to its reactivity and ability to form stable derivatives.

Biochemical Applications

In biological research, this compound plays a significant role:

- Enzyme Inhibitors : It is employed in the design of inhibitors for specific enzymes, which can be crucial in understanding metabolic pathways and developing therapeutic agents.

- Biochemical Probes : The compound can be used as a probe in biochemical assays to study various biological processes.

Industrial Applications

The industrial sector benefits from this compound in several ways:

- Specialty Chemicals : It is involved in the production of specialty chemicals used in various applications including dyes and polymers.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities .

Case Studies

While specific case studies on 4-Oxo-3,4-dihydro-2H-benzopyran-6-sulfonyl chloride were not detailed in the search results, its applications can be inferred from broader studies on similar sulfonyl chlorides used in drug development and agrochemical synthesis. Research has shown that compounds with sulfonyl chloride groups often exhibit improved biological activity due to their ability to form stable interactions with target molecules.

Mechanism of Action

The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the electrophilic sulfonyl chloride group . This reactivity allows it to form covalent bonds with various biological targets, including enzymes and proteins, thereby modulating their activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomer: 2-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl Chloride

The positional isomer, 2-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride (CAS 600166-90-3), shares the same molecular formula (C₉H₇ClO₄S ) and molecular weight (246.67 g/mol ) as the 4-oxo derivative. Key differences arise from the oxo group’s position, which alters electronic and steric properties:

Heterocyclic Analogs: 4-Oxo-3,4-dihydrothieno[3,4-d]pyrazine Derivatives

A patent (EP 4 316 603 A2) highlights 4-oxo-3,4-dihydrothieno[3,4-d]pyrazine compounds as aldose reductase inhibitors for treating diabetic complications, neuropathy, and skin disorders . While structurally distinct from benzopyrans, these analogs share key features:

- 4-Oxo group : Critical for binding to aldose reductase’s active site.

- Dihydroheterocyclic core : Partial saturation enhances conformational flexibility and bioavailability.

The benzopyran sulfonyl chloride’s applications may diverge due to its sulfonyl chloride group, which is typically leveraged for covalent modifications rather than direct biological targeting.

Biological Activity

4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride, with the CAS number 503470-40-4, is a chemical compound known for its structural versatility and potential biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H7ClO4S

- Molecular Weight : 246.67 g/mol

- IUPAC Name : 4-oxo-2,3-dihydrochromene-6-sulfonyl chloride

- InChI Key : UDHJEOIBCQHSND-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits various biological activities, particularly in the realm of antimicrobial research. Its sulfonyl chloride group enhances its reactivity with nucleophiles, making it a promising candidate for the development of enzyme inhibitors and other bioactive compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related coumarin derivatives, suggesting that this compound may exhibit similar effects. For instance:

-

Antibacterial Effects :

- Compounds structurally related to this benzopyran derivative have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

- In a study involving various coumarin derivatives, certain analogues demonstrated a minimum inhibitory concentration (MIC) ranging from 1 to 4 µg/mL against these bacterial strains .

-

Antifungal Activity :

- Some derivatives have also been tested against fungal pathogens like Candida albicans, showing percentage inhibitions ranging from 6.24% to 21.65% at concentrations of 32 µg/mL .

- The structure–activity relationship (SAR) indicates that modifications in substituents can significantly influence the potency against both bacterial and fungal strains.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive, allowing for substitution reactions with nucleophiles such as amines and thiols. This reactivity can lead to the formation of sulfonamide derivatives, which may possess enhanced biological activities.

- Enzyme Inhibition : The compound's structure suggests potential as an enzyme inhibitor in biochemical assays. Its ability to form stable complexes with target enzymes could be leveraged in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Oxo-3,4-dihydro-2H-benzopyran | Standard coumarin | Moderate antibacterial |

| 4-Oxo-3,4-dihydrobenzopyran-2-carboxylic acid | Carboxylic acid variant | Lower reactivity |

| 4-(5,7-Dihydroxy)-benzopyran | Hydroxy-substituted variant | Enhanced activity against MRSA |

Case Studies and Research Findings

- A study published in MDPI examined various coumarin analogues for their antimicrobial properties and found that specific structural modifications led to increased potency against both bacterial and fungal strains .

- Another research article highlighted the significance of electron-donating groups in enhancing the antibacterial activity of coumarin derivatives. Compounds with methyl or methoxy substituents exhibited superior efficacy compared to their electron-withdrawing counterparts .

Q & A

Q. Advanced

- Modifications : Synthesize analogs with varying substituents (e.g., replacing sulfonyl chloride with sulfonamide or altering the benzopyran core) .

- Assays : Test against targets like cyclooxygenase (anti-inflammatory) or kinases (anticancer) using enzyme inhibition assays or cell viability (MTT) protocols .

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .

How can contradictory biological activity data across studies be resolved?

Q. Advanced

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., hydrolyzed by-products) .

- Assay Reproducibility : Validate protocols with positive controls (e.g., known kinase inhibitors) and standardized cell lines .

- Meta-Analysis : Compare solvent systems (DMSO vs. aqueous buffers) that may affect compound solubility and activity .

What computational methods are suitable for predicting reactivity or target interactions?

Q. Advanced

- Docking Studies : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases (PDB IDs: 1PXX, 1M17) .

- QSAR : Apply Gaussian-based DFT calculations to predict electrophilicity of the sulfonyl chloride group .

- MD Simulations : Simulate hydrolysis pathways in aqueous environments (GROMACS/AMBER) .

What are common impurities encountered during synthesis, and how are they identified?

Q. Basic

- Hydrolysis By-Product : 4-Oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonic acid (retention time shift in HPLC; δ ~10.5 ppm for –SO₃H in ¹H NMR) .

- Chlorination By-Products : Use GC-MS to detect residual thionyl chloride or chlorinated solvents .

How can reaction yields be systematically optimized for large-scale synthesis?

Q. Advanced

- DoE Approach : Vary parameters (temperature, catalyst loading, solvent ratio) using a Taguchi or Box-Behnken design .

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for sulfonation efficiency .

- In Situ Monitoring : Use ReactIR to track sulfonyl chloride formation in real time .

What techniques are used to study interactions with biological targets at the molecular level?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- X-Ray Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes .

How can degradation pathways be elucidated under physiological conditions?

Q. Advanced

- Forced Degradation Studies : Expose to pH 7.4 buffer at 37°C and analyze via LC-MS/MS to identify hydrolyzed or oxidized products .

- Kinetic Modeling : Use MATLAB or Python to fit degradation data to first-order or Arrhenius models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.